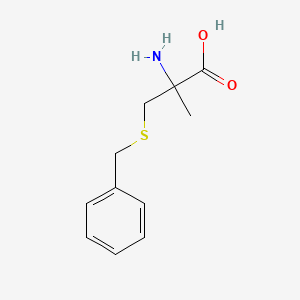
(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Cysteine, 2-methyl-S-(phenylmethyl)- is a synthetic derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a phenylmethyl group attached to the sulfur atom and a methyl group attached to the alpha carbon. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Cysteine, 2-methyl-S-(phenylmethyl)- typically involves the alkylation of cysteine derivatives. One common method includes the reaction of DL-Cysteine with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the phenylmethyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of DL-Cysteine, 2-methyl-S-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
DL-Cysteine, 2-methyl-S-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The phenylmethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
DL-Cysteine, 2-methyl-S-(phenylmethyl)- is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of DL-Cysteine, 2-methyl-S-(phenylmethyl)- involves its ability to interact with various molecular targets through its thiol group. This interaction can lead to the formation of disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
- L-Cysteine, 2-methyl-S-(phenylmethyl)-
- DL-Cysteine
- L-Cysteine
Uniqueness
DL-Cysteine, 2-methyl-S-(phenylmethyl)- is unique due to the presence of both a phenylmethyl group and a methyl group, which confer distinct chemical properties compared to other cysteine derivatives. These modifications can enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-amino-3-benzylsulfanyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(12,10(13)14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLUSIRSONVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52616-59-8 |
Source


|
| Record name | NSC240400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
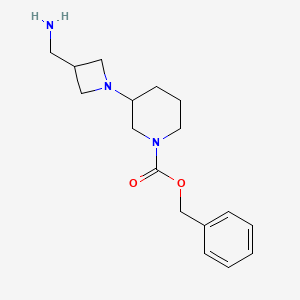
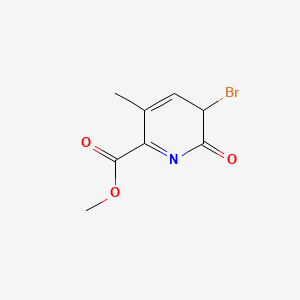
![(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12333597.png)
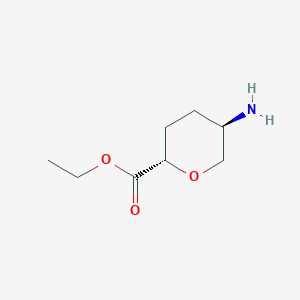
![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B12333600.png)
![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]-3H-indol-2-one](/img/structure/B12333607.png)
![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate](/img/structure/B12333611.png)



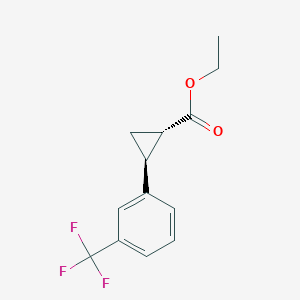
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)

![methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12333657.png)
